molecular formula C10H15O3P B099778 Dimethyl [(2-methylphenyl)methyl]phosphonate CAS No. 17105-62-3

Dimethyl [(2-methylphenyl)methyl]phosphonate

Cat. No.: B099778
CAS No.: 17105-62-3
M. Wt: 214.2 g/mol
InChI Key: ADYWFAOCMDTECN-UHFFFAOYSA-N
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Description

Dimethyl [(2-methylphenyl)methyl]phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C10H15O3P and its molecular weight is 214.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Dimethyl phosphonates, including those similar to Dimethyl [(2-methylphenyl)methyl]phosphonate, have been utilized in the synthesis of α-amino phosphonates with potential antifungal and antioxidant properties. These are synthesized through a one-pot, solvent-free process using efficient and eco-friendly catalysts (Shaikh et al., 2016).

Reactions with Amines

Research has also explored the reactions of similar dimethyl phosphonates with amines, leading to the formation of novel cyclic phosphonic analogues with potential applications in various fields (Elż & Slawomir, 1999).

Crystal Structure Analysis

The crystal structures of α-aryl-α-hydroxyphosphonates, related to this compound, have been studied to understand their organization in the solid state. This research provides insights into their molecular packing and hydrogen-bond interactions (Rádai et al., 2019).

Cyclisation Reactions

Dimethyl phosphonates are also involved in cyclisation reactions, leading to the formation of compounds like dimethyl (3-methyl-1-benzofuran-2-yl)phosphonate. These reactions help understand the mechanisms of phosphonate chemistry and its applications (Cheong et al., 2008).

Antimicrobial Activity

The synthesis of dimethyl phosphonates with substituted phenyl groups has shown antimicrobial activities, offering potential for pharmaceutical applications (Reddy et al., 2009).

Applications in Ionic Liquids

Dimethyl phosphonates have been used in ionic liquids for cellulose dissolution under mild conditions, indicating their potential in green chemistry applications (Fukaya et al., 2008).

Use in Lithium Batteries

Research on dimethyl methyl phosphonate (DMMP), a compound similar to this compound, demonstrates its potential as a non-flammable solvent in lithium batteries (Feng et al., 2008).

Synthesis of Epoxy Derivatives

Dimethyl phosphonates have been used in the synthesis of (3-Oxo-1-cycloalkenyl)phosphonates and their epoxy derivatives, expanding the range of synthetic applications in organic chemistry (Öhler & Zbiral, 1991).

Microwave Irradiation Synthesis

The use of microwave irradiation in the synthesis of dimethyl phosphonates highlights advancements in green and efficient chemical synthesis methods (Reddy et al., 2014).

Safety and Hazards

Dimethyl methylphosphonate is toxic . More detailed safety information should be available in its Safety Data Sheet .

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYWFAOCMDTECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378707
Record name Dimethyl [(2-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17105-62-3
Record name Dimethyl [(2-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Compound 11, 2-methylbenzyl bromide is reacted with trimethylphosphite.
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Synthesis routes and methods II

Procedure details

Following the procedure of Compound 11, 2-methylbenzyl bromide is reacted with trimethylphosphite.
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